

# spectroscopic data for Boc-Asp(OtBu)-OH (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: **Boc-Asp(OtBu)-OH**

Cat. No.: **B558377**

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## Spectroscopic Data for Boc-Asp(OtBu)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-L-aspartic acid  $\beta$ -tert-butyl ester, commonly known as **Boc-Asp(OtBu)-OH**. This valuable amino acid derivative is a critical building block in solid-phase peptide synthesis and various other applications within pharmaceutical and chemical research. This document presents its key spectroscopic characteristics—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—along with detailed experimental protocols for data acquisition.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **Boc-Asp(OtBu)-OH**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectral Data of **Boc-Asp(OtBu)-OH**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~5.4	d	1H	NH
~4.4	m	1H	$\alpha$ -CH
~2.8	dd	1H	$\beta$ -CH
~2.6	dd	1H	$\beta$ -CH'
1.45	s	9H	Boc ( $\text{C}(\text{CH}_3)_3$ )
1.44	s	9H	OtBu ( $\text{C}(\text{CH}_3)_3$ )

Note: Spectra are typically recorded in  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ . Chemical shifts may vary slightly depending on the solvent and concentration.

Table 2:  $^{13}\text{C}$  NMR Spectral Data of **Boc-Asp(OtBu)-OH**

Chemical Shift ( $\delta$ ) ppm	Assignment
~172	$\text{C=O}$ (OtBu Ester)
~171	$\text{C=O}$ (Carboxylic Acid)
~155	$\text{C=O}$ (Boc)
~82	$\text{C}(\text{CH}_3)_3$ (OtBu)
~80	$\text{C}(\text{CH}_3)_3$ (Boc)
~50	$\alpha$ -CH
~38	$\beta$ -CH <sub>2</sub>
~28.3	$\text{C}(\text{CH}_3)_3$ (OtBu)
~28.1	$\text{C}(\text{CH}_3)_3$ (Boc)

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Boc-Asp(OtBu)-OH**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Broad	O-H stretch (Carboxylic Acid)
~2980	Strong	C-H stretch (Aliphatic)
~1740	Strong	C=O stretch (Ester)
~1710	Strong	C=O stretch (Carboxylic Acid & Boc)
~1510	Medium	N-H bend (Amide II)
~1160	Strong	C-O stretch (Ester & Boc)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Boc-Asp(OtBu)-OH**

m/z	Ion
290.16	[M-H] <sup>-</sup>
312.14	[M+Na-2H] <sup>-</sup>

Note: Data is typically acquired using Electrospray Ionization (ESI) in negative ion mode. The molecular weight of **Boc-Asp(OtBu)-OH** is 289.32 g/mol .

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of **Boc-Asp(OtBu)-OH** for <sup>1</sup>H NMR analysis, or 20-50 mg for <sup>13</sup>C NMR, into a clean, dry vial.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). Ensure complete dissolution by gentle swirling or

vortexing.

- Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire the spectrum on a 300 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
  - $^{13}\text{C}$  NMR: Acquire the spectrum on a 75 MHz or higher field spectrometer using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to  $^1\text{H}$  NMR due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

## IR Spectroscopy

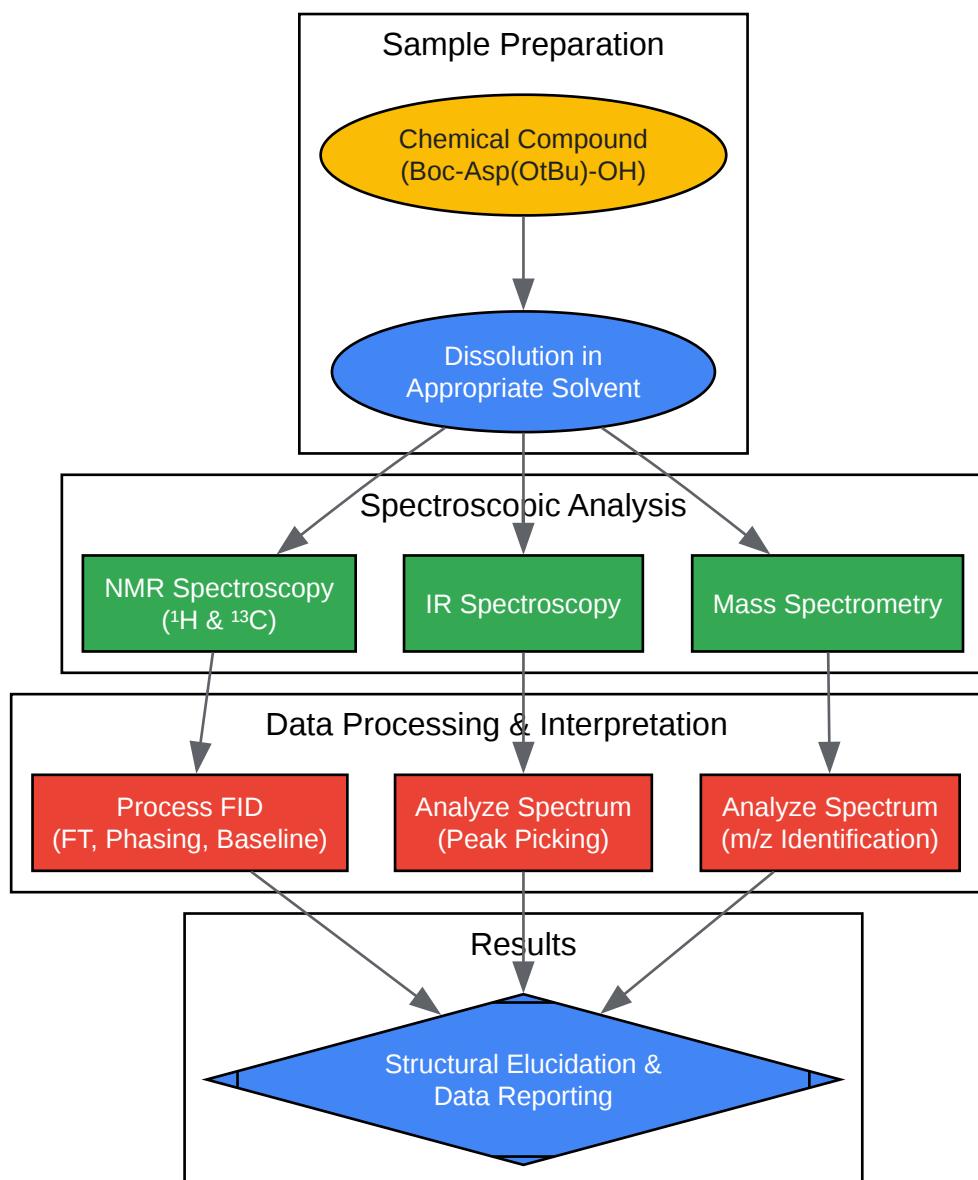
- Sample Preparation:
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid **Boc-Asp(OtBu)-OH** sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil. This is a common and straightforward method for solid samples.[\[1\]](#)
  - KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
- Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the IR spectrometer and record the spectrum, typically over a range of 4000 to 400  $\text{cm}^{-1}$ .
- Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.[\[2\]](#)

## Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **Boc-Asp(OtBu)-OH** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of around 10  $\mu$ g/mL with the mobile phase solvent.
- Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
- Data Acquisition: Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system. Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule  $[M-H]^-$ .
- Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio ( $m/z$ ) of the parent ion and any other significant fragments or adducts.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Boc-Asp(OtBu)-OH**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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